molecular formula C25H19Cl2N3O3S2 B2542443 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 361480-72-0

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Katalognummer B2542443
CAS-Nummer: 361480-72-0
Molekulargewicht: 544.47
InChI-Schlüssel: PPXPIPHMGRZOAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of novel compounds with potential antibacterial properties is a significant area of research in medicinal chemistry. In the first study, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized. The process involved a sequence of reactions starting with 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline. The compounds were then characterized using elemental analyses and various spectroscopic techniques, indicating a successful synthesis of the desired heterocycles .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions with bacterial targets. Spectroscopic techniques such as NMR, IR, and mass spectrometry are typically employed to elucidate the structure of novel compounds. Although the specific details of the molecular structure analysis are not provided in the abstract, the use of these techniques suggests that the researchers were able to confirm the structures of the synthesized derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds are key to understanding the formation of the novel antibacterial agents. The sequence of reactions suggests a stepwise construction of the molecule, with each step introducing a new functional group or molecular fragment to the growing structure. The reactions likely involve nucleophilic substitution and condensation steps, which are common in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are important for their potential application as antibacterial agents. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. The abstract does not provide specific details on these properties, but they would typically be determined after the synthesis and structural characterization are complete .

Antibacterial Activity

The synthesized compounds were tested for in-vitro antibacterial activity against two Gram-positive and two Gram-negative bacteria. The results indicated that the compounds possess a broad spectrum of antibacterial activity, which is promising for the development of new antibacterial agents. The specific details of the antibacterial assays, such as the minimum inhibitory concentration (MIC) values, would provide further insight into the potency of the compounds .

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures have biological activity, so it’s possible that this compound could interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its biological activity and potential uses in medicine .

Eigenschaften

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O3S2/c26-21-10-7-18(13-22(21)27)23-15-34-25(28-23)29-24(31)17-5-8-20(9-6-17)35(32,33)30-12-11-16-3-1-2-4-19(16)14-30/h1-10,13,15H,11-12,14H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXPIPHMGRZOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.